![molecular formula C16H25N3O2 B13224535 tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl group and a pyridine ring, which is further functionalized with an aminomethyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.
Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an aminomethyl group through a nucleophilic substitution reaction, typically using formaldehyde and ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biological processes, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is unique due to the presence of both a piperidine ring and a pyridine ring, which confer distinct chemical and biological properties. The aminomethyl group further enhances its reactivity and potential for forming interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-13(7-9-19)14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-10,17H2,1-3H3 |
InChI-Schlüssel |
QASNNOGMJIDNAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


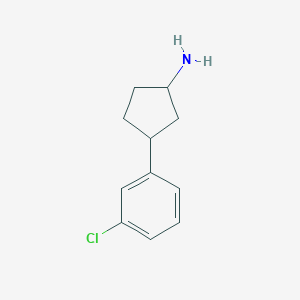
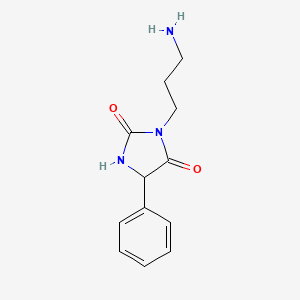
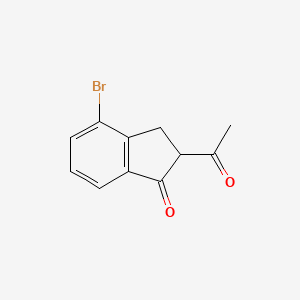
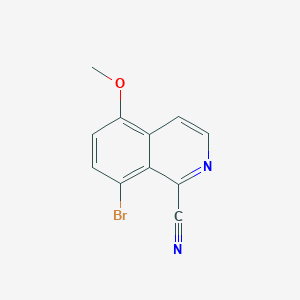
![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)

![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)

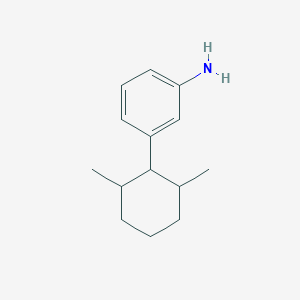
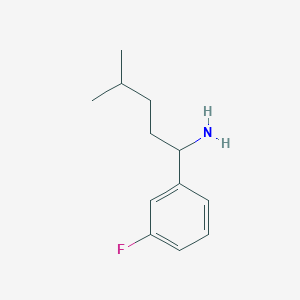


![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)

